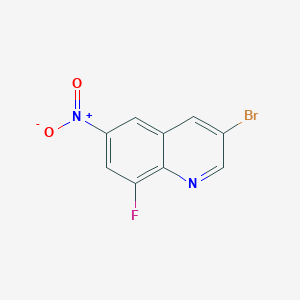

3-Bromo-8-fluoro-6-nitroquinoline

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-bromo-8-fluoro-6-nitroquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrFN2O2/c10-6-1-5-2-7(13(14)15)3-8(11)9(5)12-4-6/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIWCYDGCDWFMID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(C=NC2=C(C=C1[N+](=O)[O-])F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrFN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Synthetic Methodologies for Halogenated and Nitrated Quinolines

Strategic Approaches for Constructing the Quinoline (B57606) Core

The foundational step in synthesizing complex quinolines is the construction of the heterocyclic ring system itself. Modern organic synthesis leverages both classical and contemporary methods to achieve this, often with high efficiency and control over the substitution pattern.

Modern Adaptations of Classical Cyclization Reactions

Classical methods for quinoline synthesis, discovered in the late 19th century, remain relevant today, albeit with significant modern adaptations. organicreactions.org These reactions, including the Skraup, Doebner-Miller, and Friedländer syntheses, provide robust pathways to the quinoline core.

The Skraup synthesis involves the reaction of a primary aromatic amine with glycerol, sulfuric acid, and an oxidizing agent. organicreactions.orgwikipedia.org The product is a quinoline that retains the substituents originally present on the aromatic amine. organicreactions.org While historically known for its often violent reaction conditions, modern modifications, such as the use of ferrous sulfate (B86663) to moderate the reaction, have improved its safety and applicability. wikipedia.org A variation of this method, which uses a substituted acrolein or a vinyl ketone instead of glycerol, allows for the introduction of substituents into the hetero ring. organicreactions.org

The Doebner-Miller reaction is a variation of the Skraup synthesis that utilizes α,β-unsaturated carbonyl compounds to react with anilines, typically under acidic conditions, to form quinolines. nih.govwikipedia.org This method is particularly useful for producing 2- and 4-substituted quinolines. nih.gov Traditional protocols were often hampered by acid-catalyzed polymerization of the carbonyl substrate, leading to low yields. nih.gov The development of biphasic reaction media has significantly mitigated this issue by sequestering the carbonyl compound in an organic phase, thereby reducing polymerization and increasing product yield. nih.gov

The Friedländer synthesis offers a versatile route to quinolines through the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. organicreactions.orgjk-sci.com This reaction can be catalyzed by either acids or bases and is valued for its operational simplicity and the ready availability of starting materials. organicreactions.orgjk-sci.com Modern advancements have introduced the use of microwave irradiation and solid-supported catalysts, such as Amberlyst-15 resin, to create more environmentally friendly and efficient protocols. jk-sci.comnih.gov

| Classical Quinoline Synthesis | Reactants | Key Features & Modern Adaptations |

| Skraup Synthesis | Primary aromatic amine, glycerol, sulfuric acid, oxidizing agent organicreactions.orgwikipedia.org | Produces quinolines with substituents from the starting amine; modern methods use moderators like ferrous sulfate to control reactivity. organicreactions.orgwikipedia.org |

| Doebner-Miller Reaction | Aniline (B41778), α,β-unsaturated carbonyl compound, acid catalyst nih.govwikipedia.org | Yields 2- and/or 4-substituted quinolines; biphasic systems improve yields by reducing polymerization. nih.gov |

| Friedländer Synthesis | o-Aminoaryl aldehyde/ketone, compound with α-methylene group organicreactions.orgjk-sci.com | Versatile and operationally simple; modern protocols utilize microwave irradiation and solid-supported catalysts for greener synthesis. jk-sci.comnih.gov |

Multi-Component Reaction Protocols in Quinoline Synthesis

Multi-component reactions (MCRs) have emerged as a powerful and efficient strategy for the synthesis of complex molecules like quinolines from simple starting materials in a single step. rsc.orgrsc.org These reactions are characterized by high atom economy and the ability to generate diverse molecular architectures by varying the starting components. rsc.org

Several MCRs, such as the Povarov, Gewald, and Ugi reactions, have been successfully applied to the synthesis of a wide array of quinoline scaffolds. rsc.org For instance, a three-component reaction involving an aldehyde, an amine, and an alkyne, often mediated by a Lewis acid catalyst like Yb(OTf)₃ or FeCl₃, can produce highly substituted quinolines. scielo.br The mechanism generally involves the activation of both the imine and the alkyne by the Lewis acid, leading to the formation of a propargylamine (B41283) intermediate, which then undergoes intramolecular hydroarylation to form a dihydroquinoline that is subsequently oxidized to the quinoline. scielo.br These MCR-based approaches offer a rapid and efficient pathway to a diverse range of quinoline derivatives. rsc.org

Regioselective Introduction of Halogen Substituents

The introduction of halogen atoms at specific positions on the quinoline ring is crucial for tuning the electronic properties and providing handles for further functionalization.

Advanced Bromination Techniques at the 3-Position

Achieving regioselective bromination at the 3-position of the quinoline ring can be challenging. nih.gov Direct electrophilic bromination of quinoline itself typically occurs at the 5- and 8-positions of the benzene (B151609) ring. youtube.com However, several advanced strategies have been developed to direct bromination to the C3-position.

One effective method involves the electrophilic cyclization of N-(2-alkynyl)anilines. nih.gov In this approach, treatment of an N-(2-alkynyl)aniline with an electrophilic bromine source, such as Br₂, results in a 6-endo-dig cyclization to afford the 3-bromoquinoline (B21735) derivative in good yield. nih.gov This method is compatible with a variety of functional groups.

Another strategy relies on directed metalation. Commercially available 3-bromoquinoline can be deprotonated at the C2 position using a strong base like TMPMgCl·LiCl. The resulting organometallic intermediate can then be reacted with an electrophile. acs.org While this example illustrates functionalization at C2, similar principles of directed metalation can be applied to achieve functionalization at other positions.

Precision Fluorination Methodologies at the 8-Position

Introducing a fluorine atom at the 8-position of the quinoline ring often requires specialized techniques. Direct electrophilic fluorination of the quinoline ring is generally difficult. A more common and effective approach is to construct the quinoline ring from a pre-fluorinated starting material. For instance, the Skraup synthesis can be performed using an aniline that already contains a fluorine atom at the desired position relative to the amino group.

Alternatively, nucleophilic aromatic substitution (SNAr) can be employed. If a suitable leaving group, such as a nitro group or another halogen, is present at the 8-position of the quinoline ring, it can be displaced by a fluoride (B91410) source. The quinoline ring's electron-deficient nature, particularly when protonated or activated, facilitates nucleophilic attack.

Controlled Nitration Reactions at the 6-Position

The nitration of quinoline under standard conditions (a mixture of nitric acid and sulfuric acid) typically yields a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline. stackexchange.comuop.edu.pk This is because the electrophilic attack occurs on the protonated quinolinium ion, and the substitution takes place in the more electron-rich benzene ring. stackexchange.com

To achieve nitration specifically at the 6-position, the directing effects of existing substituents on the ring must be harnessed. If the starting quinoline already contains an activating, ortho-, para-directing group at a suitable position, this can guide the incoming nitro group to the desired C6-position. For example, in 1-methyl-2-quinolone, the ring nitrogen acts as an electron-donating group, activating the 6- and 8-positions for nitration. nih.gov By carefully controlling reaction conditions, such as temperature, it is possible to selectively obtain 1-methyl-6-nitro-2-quinolone. nih.gov

Electrophilic Nitration Mechanisms and Positional Selectivity

The nitration of quinolines is a classic example of electrophilic aromatic substitution, where the position of the incoming nitro group is highly dependent on the reaction conditions and the nature of the quinoline substrate.

Mechanism of Electrophilic Nitration:

Under acidic conditions, such as a mixture of nitric acid and sulfuric acid, the nitrogen atom of the quinoline ring is protonated, forming the quinolinium ion. stackexchange.com This protonation deactivates the heterocyclic ring towards electrophilic attack. Consequently, substitution occurs on the carbocyclic (benzene) ring. stackexchange.com The reaction proceeds through the formation of a doubly charged intermediate, which is significantly less stable and results in a much slower reaction rate compared to the nitration of naphthalene. stackexchange.com

Positional Selectivity in Quinoline Nitration:

The nitration of unsubstituted quinoline under acidic conditions typically yields a mixture of 5-nitroquinoline and 8-nitroquinoline. stackexchange.com This is because the electron-withdrawing effect of the protonated nitrogen atom deactivates the positions in the pyridine (B92270) ring, directing the electrophile to the benzene ring. The 5- and 8-positions are favored due to the stability of the resulting sigma complexes.

However, the presence of other substituents on the quinoline ring can significantly influence the regioselectivity of nitration. For instance, protecting the nitrogen with groups like an acetyl group can alter the electronic effects and lead to different substitution patterns. researchgate.net Recent advancements have explored novel methods for meta-nitration of quinolines through a dearomatization-rearomatization strategy, providing access to previously challenging substitution patterns. acs.orgnih.gov This approach utilizes oxazino quinoline intermediates and a radical pathway to achieve highly regioselective nitration at the meta-position. acs.orgnih.govacs.org

When the quinoline ring already contains activating or deactivating groups, the position of nitration is further guided by the directing effects of these substituents. For example, the nitration of 8-substituted quinolines is influenced by the nature of the substituent at the 8-position. acgpubs.org In the case of 3-Bromo-8-fluoroquinoline, the fluorine atom at the 8-position and the bromine atom at the 3-position will influence the electronic distribution and steric accessibility of the available positions for nitration.

Synthesis of 3-Bromo-8-fluoro-6-nitroquinoline: Precursor Synthesis and Reaction Optimization

The synthesis of this compound is a multi-step process that involves the careful construction of a quinoline core followed by sequential halogenation and nitration.

Synthesis of Key Nitroquinoline and Halogenated Quinoline Intermediates

The synthesis of the target compound relies on the availability of key intermediates, namely halogenated and nitrated quinolines.

Synthesis of Halogenated Quinolines:

8-Fluoroquinoline (B1294397): This intermediate can be synthesized through various methods, including the Skraup synthesis starting from 2-amino-5-fluorophenol. fordham.edu

3-Bromo-8-fluoroquinoline: The bromination of 8-fluoroquinoline is a critical step. Electrophilic bromination, often using N-bromosuccinimide (NBS) in the presence of a strong acid like sulfuric acid, can introduce a bromine atom at the 3-position. smolecule.com The reaction conditions need to be carefully controlled to achieve selective bromination.

Synthesis of Nitroquinolines:

6-Nitroquinoline: The introduction of a nitro group at the 6-position of the quinoline ring can be achieved through direct nitration. However, as discussed, this often leads to a mixture of isomers. stackexchange.com

8-Nitroquinoline: This can be prepared via the Skraup reaction using o-nitroaniline. prepchem.com

6-Fluoro-8-nitroquinoline: This intermediate can be synthesized and subsequently used in further reactions. fordham.edu

The synthesis of polysubstituted quinolines often involves building the quinoline ring from appropriately substituted anilines and other precursors. For instance, the Combes quinoline synthesis or the Friedländer annulation are common methods for constructing the quinoline skeleton. nih.gov

A plausible synthetic route to this compound could involve the initial synthesis of 8-fluoroquinoline, followed by bromination to yield 3-bromo-8-fluoroquinoline. Subsequent nitration of this intermediate would then lead to the final product. The regioselectivity of the nitration step would be crucial in obtaining the desired 6-nitro isomer.

Alternatively, one could start with a pre-nitrated precursor. For example, the synthesis could begin with 6-fluoro-8-nitroquinoline, which is then subjected to bromination. fordham.edu The position of bromination would be directed by the existing substituents.

The following table summarizes some key intermediates and their synthesis methods:

| Intermediate | Precursor(s) | Reagents and Conditions | Reference(s) |

| 8-Fluoroquinoline | 2-Amino-5-fluorophenol | Skraup synthesis | fordham.edu |

| 3-Bromo-8-fluoroquinoline | 8-Fluoroquinoline | N-Bromosuccinimide, Sulfuric Acid | smolecule.com |

| 8-Nitroquinoline | o-Nitroaniline, Glycerine | Sulfuric Acid, Arsenic Acid | prepchem.com |

| 6-Fluoro-8-nitroquinoline | Not specified | Not specified | fordham.edu |

| 3-Bromo-6-fluoro-8-nitroquinoline | 6-Fluoro-8-nitroquinoline | N-Bromosuccinimide | fordham.edu |

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is paramount for maximizing the yield and purity of this compound. Several factors can be systematically varied to achieve the best results.

Key Optimization Parameters:

Catalyst: The choice of catalyst can significantly impact reaction rates and selectivity. For instance, in Friedländer synthesis of quinolines, various nanocatalysts have been shown to improve yields and allow for milder reaction conditions. nih.gov

Solvent: The solvent can influence the solubility of reactants and intermediates, as well as the reaction mechanism. A systematic screening of solvents is often necessary. nih.gov

Temperature: Reaction temperature affects the rate of reaction and can influence the formation of side products. Optimization often involves finding a balance between a reasonable reaction time and minimizing undesired reactions. nih.govnih.gov

Reactant Ratios: The stoichiometry of the reactants can be adjusted to drive the reaction to completion and minimize the formation of byproducts.

Reaction Time: Monitoring the reaction progress over time using techniques like TLC or HPLC allows for the determination of the optimal reaction time to maximize the yield of the desired product. nih.gov

Design of Experiments (DoE):

A systematic approach like Design of Experiments (DoE) can be employed to efficiently explore the effects of multiple variables on the reaction yield and purity. numberanalytics.com This statistical method allows for the identification of the most critical factors and their optimal levels.

Yield Improvement Strategies:

Stepwise vs. One-Pot Synthesis: While a stepwise approach allows for the isolation and purification of intermediates, one-pot syntheses can be more efficient in terms of time and resources. nih.gov The choice depends on the complexity of the reaction and the purity requirements.

Microwave-Assisted Synthesis: Microwave irradiation can often accelerate reaction rates and improve yields in heterocyclic synthesis. researchgate.net

The following table provides a hypothetical example of reaction optimization for the nitration of 3-bromo-8-fluoroquinoline:

| Entry | Nitrating Agent | Solvent | Temperature (°C) | Time (h) | Yield of this compound (%) |

| 1 | HNO₃/H₂SO₄ | Dichloromethane | 0 | 2 | 45 |

| 2 | HNO₃/H₂SO₄ | Dichloromethane | 25 | 2 | 55 |

| 3 | Acetyl nitrate | Acetic Anhydride | 0 | 1 | 65 |

| 4 | Acetyl nitrate | Acetic Anhydride | 25 | 1 | 60 |

Contemporary Purification and Isolation Strategies for Complex Heterocyclic Compounds

The purification and isolation of the final product, this compound, from the reaction mixture is a critical step to obtain a compound of high purity. Given the complexity of the molecule and the potential for isomeric byproducts, a combination of techniques is often necessary. numberanalytics.com

Chromatographic Techniques:

Column Chromatography: This is a fundamental technique for separating compounds based on their differential adsorption to a stationary phase. numberanalytics.comdtic.mil Silica gel is a common stationary phase for the purification of moderately polar organic compounds. The choice of eluent (solvent system) is crucial for achieving good separation.

High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution and is often used for both analytical and preparative-scale purification of complex mixtures. numberanalytics.com Reverse-phase HPLC, where the stationary phase is nonpolar and the mobile phase is polar, is frequently employed for the purification of heterocyclic compounds.

Crystallization:

Recrystallization: This is a powerful technique for purifying solid compounds. numberanalytics.com It relies on the difference in solubility of the desired compound and impurities in a particular solvent or solvent mixture. The crude product is dissolved in a hot solvent and allowed to cool slowly, leading to the formation of pure crystals.

Other Techniques:

Distillation: For volatile compounds, distillation can be an effective purification method. dtic.mil However, for a complex, high-boiling point compound like this compound, this is less likely to be the primary method.

Matrix Isolation: This technique involves trapping molecules in a solidified inert gas at very low temperatures. uc.pt While primarily used for spectroscopic studies of reactive intermediates, it highlights the advanced methods available for handling and characterizing complex molecules. uc.pt

The selection of the most appropriate purification strategy depends on the physical and chemical properties of this compound and the nature of the impurities present. A multi-step purification protocol, often involving an initial chromatographic separation followed by recrystallization, is typically required to achieve high purity. numberanalytics.com

The following table outlines a potential purification workflow:

| Step | Technique | Stationary/Mobile Phase or Solvent | Purpose |

| 1 | Column Chromatography | Silica Gel / Hexane:Ethyl Acetate (B1210297) gradient | Initial separation of major components and removal of non-polar impurities. |

| 2 | Recrystallization | Ethanol/Water | Further purification of the isolated fraction containing the desired product. |

| 3 | Preparative HPLC | C18 column / Acetonitrile (B52724):Water gradient | Final polishing to achieve high purity, separating any remaining isomeric impurities. |

Detailed Investigation of Chemical Reactivity and Transformation Mechanisms

Electronic and Steric Influences of Substituents on Quinoline (B57606) Reactivity

The electronic landscape of the quinoline ring is significantly shaped by the inductive and resonance effects of the bromo, fluoro, and nitro substituents. acs.orgacs.org The presence of these electron-withdrawing groups generally decreases the electron density of the aromatic system, influencing its susceptibility to both electrophilic and nucleophilic attack. acs.orgnih.gov

The bromine atom at the C-3 position primarily exerts a deactivating effect on the quinoline ring towards electrophilic substitution due to its electron-withdrawing inductive effect. However, its ability to donate a lone pair of electrons via resonance can partially offset this deactivation. The presence of bromine can direct incoming electrophiles to specific positions, although its influence is also dependent on the electronic nature of the other substituents. In the context of nucleophilic attack, the carbon atom bonded to the bromine becomes a potential site for substitution reactions.

Recent studies have highlighted the importance of brominated quinolines as versatile intermediates in organic synthesis. The differential reactivity of multiple bromine atoms on a quinoline ring can be exploited to achieve regioselective functionalization. rsc.org For instance, in polybromoquinolines, certain bromine atoms can be selectively targeted for reactions like the Sonogashira coupling, depending on their position and the electronic environment. rsc.org

The fluorine atom at the C-8 position is the most electronegative halogen and therefore exerts a strong electron-withdrawing inductive effect, significantly lowering the electron density of the quinoline ring system. researchgate.net This deactivation makes electrophilic aromatic substitution more challenging. However, the presence of fluorine can have a minimal impact on certain reaction types, such as specific photocycloadditions, where its electronic influence does not significantly alter the reaction efficiency. acs.orgacs.org

The position of the fluorine atom is critical in directing reaction pathways. For instance, in some radical reactions, the presence of a fluorine atom at the C-8 position can impede reactions that are calculated to proceed via diradical generation at this site. acs.orgacs.org Conversely, its presence at other positions, like C-3 or C-6, might not hinder the reaction. acs.orgacs.org

The nitro group at the C-6 position is a powerful electron-withdrawing group, acting through both inductive and resonance effects. nih.gov This strong deactivation renders the quinoline ring significantly less susceptible to electrophilic attack. quora.com Conversely, the pronounced electron deficiency it creates makes the aromatic ring highly susceptible to nucleophilic aromatic substitution (SNAr). nih.govbyjus.comwikipedia.orgpressbooks.pubmasterorganicchemistry.com

Reactions at the Bromine-Substituted Position

The bromine atom at the C-3 position serves as a versatile handle for introducing a wide array of functional groups through various substitution and coupling reactions.

Nucleophilic aromatic substitution (SNAr) is a primary pathway for the functionalization of halogenated quinolines. This reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon bearing the leaving group (in this case, bromine), forming a negatively charged intermediate known as a Meisenheimer complex. byjus.comwikipedia.orgpressbooks.pubmasterorganicchemistry.com The stability of this intermediate is crucial for the reaction to proceed and is enhanced by the presence of electron-withdrawing groups on the aromatic ring. byjus.compressbooks.pubmasterorganicchemistry.com

In 3-Bromo-8-fluoro-6-nitroquinoline, the cumulative electron-withdrawing effects of the fluorine and nitro groups render the quinoline ring highly electrophilic and thus susceptible to nucleophilic attack at the C-3 position. nih.gov The reaction is initiated by the attack of a nucleophile, leading to the displacement of the bromide ion.

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions on Bromoquinolines

| Nucleophile | Product Type | Reference |

| Amines | Aminoquinolines | wikipedia.org |

| Alkoxides | Alkoxyquinolines | pressbooks.pub |

| Thiolates | Thioquinolines | byjus.com |

This table is illustrative and not specific to this compound, as direct experimental data for this compound was not found in the search results.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they are widely applied to functionalize aryl halides. researchgate.netwikipedia.org The bromine atom at the C-3 position of this compound makes it a suitable substrate for these transformations.

Suzuki Coupling: The Suzuki reaction involves the coupling of an organoboron compound (typically a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. wikipedia.orgharvard.eduorganic-chemistry.org This reaction is highly versatile for the formation of biaryl compounds.

Heck Reaction: The Heck reaction, also known as the Mizoroki-Heck reaction, is the palladium-catalyzed reaction of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is a valuable method for the vinylation of aryl halides.

Sonogashira Coupling: The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is instrumental in the synthesis of arylalkynes.

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Bond Formed | Key Reagents |

| Suzuki Coupling | Organoboron compound | C-C (Aryl-Aryl) | Pd catalyst, Base |

| Heck Reaction | Alkene | C-C (Aryl-Vinyl) | Pd catalyst, Base |

| Sonogashira Coupling | Terminal Alkyne | C-C (Aryl-Alkynyl) | Pd catalyst, Cu(I) co-catalyst, Base |

These cross-coupling reactions provide a modular approach to derivatize the 3-position of the quinoline ring, allowing for the introduction of a wide range of substituents and the synthesis of complex molecular architectures. The specific conditions for these reactions, including the choice of catalyst, ligands, base, and solvent, would need to be optimized for this compound.

Transformations Involving the Nitro Group

The nitro group at the C6 position is a powerful electron-withdrawing group, which significantly influences the electronic landscape of the entire quinoline ring system. This influence is central to the molecule's reactivity, both in terms of transformations of the nitro group itself and its effect on other positions of the ring.

The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis, providing a gateway to a wide array of further functionalizations. For this compound, it is crucial that this reduction is chemoselective, leaving the bromo and fluoro substituents intact. Several methodologies are effective for this purpose. organic-chemistry.orglongdom.org

Classic methods often employ metals in acidic media, such as iron powder in a mixture of ethanol, water, and acetic acid. chemicalbook.com This system is widely used for its efficiency and selectivity in reducing nitroarenes without affecting halogen substituents. chemicalbook.com Another common reagent is tin(II) chloride, which can selectively reduce nitro groups in the presence of other reducible functionalities. wikipedia.org

Catalytic hydrogenation is another powerful technique. Using catalysts like palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) with a hydrogen source allows for the clean reduction of the nitro group. wikipedia.org Careful control of reaction conditions is necessary to prevent hydrodehalogenation, which is the undesired removal of the bromine or fluorine atoms. The choice of solvent and catalyst can be tailored to maximize the yield of the desired 3-Bromo-8-fluoro-6-aminoquinoline.

Table 1: Methodologies for Chemoselective Reduction of this compound

| Reagent/System | Typical Conditions | Product | Selectivity Profile |

|---|---|---|---|

| Iron / Acetic Acid | Reflux in EtOH/H₂O/AcOH chemicalbook.com | 3-Bromo-8-fluoro-6-aminoquinoline | High selectivity for nitro group; halogens are stable. chemicalbook.com |

| Tin(II) Chloride (SnCl₂) | Acidic medium (e.g., HCl) | 3-Bromo-8-fluoro-6-aminoquinoline | Good selectivity for nitro groups. wikipedia.org |

| Catalytic Hydrogenation (H₂) | Pd/C or PtO₂ catalyst, various solvents wikipedia.org | 3-Bromo-8-fluoro-6-aminoquinoline | Highly efficient, but requires optimization to prevent hydrodehalogenation. |

| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous or biphasic system | 3-Bromo-8-fluoro-6-aminoquinoline | A mild reducing agent often used for selective reductions. wikipedia.org |

Beyond complete reduction to an amine, the nitro group of this compound can undergo other transformations depending on the reaction conditions. The strong electron-withdrawing nature of the nitro group deactivates the benzene (B151609) portion of the quinoline ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution. libretexts.org

Under controlled reduction conditions, using reagents like zinc metal in aqueous ammonium chloride, the reaction can be stopped at the hydroxylamine stage, yielding N-(3-bromo-8-fluoroquinolin-6-yl)hydroxylamine. wikipedia.org Further reactions could potentially lead to azo or azoxy compounds if condensing conditions are employed. The nitro group also plays a crucial role in activating the quinoline ring for nucleophilic attack, a feature discussed in subsequent sections. libretexts.orgwikipedia.org Studies on nitroquinoline derivatives have shown that the nitro group can direct nucleophiles to specific positions on the ring system, sometimes leading to substitution of hydrogen in what is known as a Vicarious Nucleophilic Substitution (VNS) reaction. researchgate.net

Reactions at the Fluorine-Substituted Position: Stability and Activation Studies

The fluorine atom at the C8 position is attached to an sp²-hybridized carbon of the aromatic ring. While the C-F bond is inherently strong, its reactivity in this molecule is significantly enhanced by the presence of the electron-withdrawing nitro group. This arrangement makes the C8 position susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.org

The SNAr mechanism proceeds via a two-step addition-elimination pathway. libretexts.orgnih.gov A nucleophile attacks the electron-deficient carbon atom bearing the fluorine, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. nih.gov The negative charge in this intermediate is delocalized across the aromatic system and, importantly, onto the oxygen atoms of the nitro group at the C6 position, which provides substantial stabilization. The subsequent loss of the fluoride (B91410) ion, a competent leaving group in this context, restores the aromaticity and yields the substituted product.

Interestingly, in SNAr reactions, fluoride is often a better leaving group than other halogens like chloride or bromide. youtube.com This is because the rate-determining step is typically the initial nucleophilic attack. The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom highly electrophilic and thus more susceptible to attack by a nucleophile. youtube.com This effect often outweighs fluorine's poorer ability to leave as an anion compared to other halides. youtube.com Consequently, this compound is expected to react preferentially with nucleophiles at the C8 position over the C3 position under SNAr conditions.

Table 2: Potential SNAr Reactions at the C8-Fluorine Position

| Nucleophile | Reagent Example | Expected Product |

|---|---|---|

| Alkoxide | Sodium methoxide (NaOMe) | 3-Bromo-8-methoxy-6-nitroquinoline |

| Amine | Ammonia (NH₃), Piperidine | 3-Bromo-6-nitroquinolin-8-amine |

| Thiolate | Sodium thiophenoxide (NaSPh) | 3-Bromo-6-nitro-8-(phenylthio)quinoline |

| Hydroxide | Sodium hydroxide (NaOH) | 3-Bromo-6-nitroquinolin-8-ol |

Regioselective Functionalization of the Quinoline Core

The functionalization of the this compound core is governed by the directing effects of the existing substituents. The strong deactivating nature of the nitro group makes further electrophilic substitution highly unlikely. Therefore, functionalization primarily proceeds through nucleophilic substitution or transition-metal-catalyzed cross-coupling reactions.

As established, the most probable site for nucleophilic aromatic substitution is the C8 position due to activation by the nitro group and the nature of fluorine as a leaving group in SNAr reactions. wikipedia.orgyoutube.com The bromine at the C3 position, located on the pyridine (B92270) ring, is less activated by the nitro group at C6. While C-Br bonds are common sites for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), the high reactivity of the C8-F bond towards nucleophiles would likely need to be addressed first, perhaps by protection or by choosing reaction conditions that favor one pathway over the other.

Transition-metal-catalyzed C-H activation is a modern strategy for functionalizing heterocyclic cores. mdpi.comresearchgate.net For quinolines, these reactions are often directed to the C2 or C8 positions. mdpi.com In the case of this compound, the presence of the C8-fluoro substituent already provides a handle for substitution. C-H activation at other positions, such as C2, C4, C5, or C7, would be challenging due to the deactivating effect of the nitro group. However, specific directing groups could potentially be installed (for instance, by first reducing the nitro group to an amine) to achieve regioselective C-H functionalization at a later stage. researchgate.net

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule.

¹H and ¹³C NMR for Proton and Carbon Framework Analysis

¹H NMR spectroscopy would identify the number of distinct hydrogen atoms (protons) on the quinoline (B57606) ring system. The chemical shifts (δ) of these protons are influenced by the electron-withdrawing effects of the nitro (-NO₂), fluoro (-F), and bromo (-Br) substituents, typically shifting the signals of nearby protons downfield. The splitting patterns (spin-spin coupling) would reveal the connectivity between adjacent protons. For 3-Bromo-8-fluoro-6-nitroquinoline, one would expect to observe signals in the aromatic region corresponding to the protons at positions 2, 4, 5, and 7.

¹³C NMR spectroscopy provides information on the carbon skeleton. Each unique carbon atom in the molecule would produce a distinct signal. The presence of the bromine, fluorine, and nitro groups significantly affects the chemical shifts of the carbons to which they are attached and adjacent carbons. For instance, the carbon atom bonded to the bromine (C-3) would show a characteristic shift, while the carbons bonded to the highly electronegative fluorine (C-8) and the nitro group (C-6) would also be significantly deshielded.

Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Stereochemistry

To definitively assign the ¹H and ¹³C signals and confirm the substitution pattern, two-dimensional NMR experiments are essential.

COSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) coupling correlations, confirming which protons are adjacent to each other on the quinoline ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms, allowing for the unambiguous assignment of a proton's signal to its corresponding carbon.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. This technique would be instrumental in confirming the placement of the substituents by showing correlations between, for example, the proton at H-5 and the carbons at C-4, C-6, and C-7, thereby confirming the position of the nitro group at C-6.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Elemental Composition

HRMS is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the determination of its elemental formula. researchgate.net For this compound, HRMS would provide an exact mass measurement. This experimentally determined mass would then be compared to the calculated mass for the molecular formula C₉H₄BrFN₂O₂. The presence of bromine is readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br are present in an approximate 1:1 ratio), which would result in two major peaks (M and M+2) of nearly equal intensity in the mass spectrum.

Vibrational Spectroscopy: Infrared (IR) Analysis for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. researchgate.net In the IR spectrum of this compound, characteristic absorption bands would confirm the presence of its key functional groups.

Nitro Group (-NO₂): Strong, distinct asymmetric and symmetric stretching vibrations would be expected, typically in the ranges of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

Aromatic C=C and C=N bonds: Stretching vibrations for the quinoline ring system would appear in the 1400-1600 cm⁻¹ region.

C-F Bond: A stretching vibration for the carbon-fluorine bond would typically be observed in the 1000-1400 cm⁻¹ range.

C-Br Bond: The carbon-bromine stretching vibration would be found at lower wavenumbers, usually in the 500-600 cm⁻¹ region.

X-ray Diffraction Crystallography for Definitive Solid-State Structural Analysis

Single-crystal X-ray diffraction provides the most definitive structural information for a crystalline solid. This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, confirming the molecular structure, bond lengths, bond angles, and intermolecular interactions. For a complex substituted molecule like this compound, X-ray crystallography would provide unambiguous proof of the substitution pattern on the quinoline core. While crystal structure data for this specific compound is not publicly available, studies on similar halogenated quinolines have been conducted.

Chromatographic Techniques for Purity Assessment and Mixture Separation

Chromatographic methods are essential for assessing the purity of the synthesized compound and for separating it from any unreacted starting materials or byproducts.

Thin-Layer Chromatography (TLC): Often used to monitor the progress of a chemical reaction and for preliminary purity checks.

High-Performance Liquid Chromatography (HPLC): A highly sensitive technique used to determine the purity of the final product with high accuracy. A pure sample would ideally show a single peak in the chromatogram.

Gas Chromatography (GC): Suitable for volatile and thermally stable compounds, GC can also be used for purity assessment. When coupled with a mass spectrometer (GC-MS), it provides both separation and identification of the components in a sample.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography is a cornerstone technique for the separation, identification, and quantification of non-volatile and thermally labile compounds. For the quantitative analysis of this compound, a reversed-phase HPLC method is typically employed, leveraging a non-polar stationary phase and a polar mobile phase.

Methodology and Research Findings:

An analogous method for the determination of a nitroquinoline derivative, N-(3-nitro-4-quinoline)morpholino-4-carboxamidine, in a biological matrix involved separation on a LiChrosorb C18 column. nih.gov The mobile phase consisted of a mixture of acetonitrile (B52724) and a sodium acetate (B1210297) buffer (pH 7.2) in a 40:60 ratio, with UV detection at 330 nm. nih.gov This approach demonstrates the utility of reversed-phase chromatography for resolving nitroquinoline compounds.

For this compound, a similar system would be anticipated. The precise mobile phase composition would require optimization to achieve adequate separation from any impurities or starting materials. The inclusion of bromine, fluorine, and a nitro group on the quinoline scaffold will influence its retention characteristics. The nitro group and the quinoline ring itself are strong chromophores, making UV detection a highly suitable and sensitive method for quantification.

A hypothetical HPLC method for the quantitative analysis of this compound could be validated for linearity, sensitivity, accuracy, and precision. A calibration curve would be generated by plotting the peak area against known concentrations of a purified standard. The limit of detection (LOD) for a similar nitroquinoline compound has been reported to be as low as 0.05 µg/ml in plasma, indicating the high sensitivity of such methods. nih.gov

Illustrative HPLC Parameters for Quantitative Analysis:

| Parameter | Condition |

| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient elution) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | UV-Vis Diode Array Detector (DAD) at ~330 nm |

| Internal Standard | A structurally similar, stable compound |

This table represents a typical starting point for method development and is based on established practices for related compounds.

Q & A

Q. Q1. What are the common synthetic routes for preparing 3-Bromo-8-fluoro-6-nitroquinoline, and what factors influence the choice of reaction conditions?

A1. The compound is synthesized via halogenation and nitration of quinoline precursors. Key steps include:

- Bromination : Electrophilic substitution at position 3 using Br₂ or N-bromosuccinimide (NBS) in acidic media.

- Fluorination : Direct fluorination via Balz-Schiemann reaction or halogen exchange with KF under catalytic conditions.

- Nitration : Nitric acid/sulfuric acid mixtures introduce the nitro group at position 6.

Factors influencing conditions: Reactivity of substituents, solvent polarity (e.g., DMF for polar intermediates), and temperature control to avoid side reactions like denitration .

Q. Q2. How can regioselectivity challenges during nitration or halogenation be addressed?

A2. Regioselectivity is controlled by:

- Directing Groups : The fluorine atom at position 8 acts as a meta-director, favoring nitration at position 6.

- Steric Effects : Bulky substituents (e.g., bromine at position 3) hinder undesired positions. Computational modeling (DFT) predicts electron density distribution to optimize reaction pathways .

Biological Activity and Mechanisms

Q. Q3. What biological activities are associated with this compound, and how are these evaluated?

A3. The compound exhibits:

Q. Q4. How do structural modifications (e.g., halogen positioning) alter biological efficacy?

A4. SAR studies reveal:

- Bromine at C3 : Enhances lipophilicity, improving membrane permeability.

- Nitro Group at C6 : Stabilizes π-stacking with DNA bases.

Advanced assays (e.g., SPR spectroscopy) quantify binding kinetics to validate design hypotheses .

Analytical Characterization

Q. Q5. What analytical techniques are critical for characterizing this compound?

A5. Standard methods include:

Q. Q6. How can overlapping spectral signals in NMR be resolved?

A6. Use 2D techniques (e.g., COSY, HSQC) to differentiate adjacent protons. For example, NOESY identifies spatial proximity between fluorine and nitro groups, reducing ambiguity .

Stability and Degradation

Q. Q7. What are the stability profiles of this compound under varying storage conditions?

A7. Stability studies show:

Q. Q8. What degradation pathways dominate under acidic/basic conditions?

A8. In acidic media: Nitro group reduction to amine. In basic conditions: Hydrolysis of the quinoline ring. LC-MS/MS identifies intermediates like 6-amino derivatives .

Data Contradictions and Reproducibility

Q. Q9. How should researchers address contradictory bioactivity data in literature?

A9. Strategies include:

- Standardized Assays : Use CLSI guidelines for antimicrobial testing.

- Control Compounds : Compare with known inhibitors (e.g., ciprofloxacin) to calibrate results.

- Batch Analysis : Verify compound purity (>95% via HPLC) to exclude impurity-driven artifacts .

Applications in Drug Discovery

Q. Q10. How is this compound utilized as a pharmaceutical intermediate?

A10. It serves as a precursor for:

- Antitubercular Agents : Functionalized with hydrazine groups.

- Kinase Inhibitors : Coupled with pyrimidine motifs via Suzuki-Miyaura cross-coupling.

Scale-up requires optimizing Pd catalysts to minimize bromine displacement .

Computational Modeling

Q. Q11. Which computational methods predict the reactivity of this compound?

A11. Density Functional Theory (DFT) calculates:

- Electrostatic Potentials : Identify nucleophilic/electrophilic sites for substitution.

- Transition States : Model activation energies for nitration/halogenation.

MD simulations validate solvation effects in DMSO/water mixtures .

Green Chemistry Approaches

Q. Q12. How can solvent waste be minimized during synthesis?

A12. Strategies include:

- Solvent Recycling : Distill DMF post-reaction.

- Microwave-Assisted Synthesis : Reduces reaction time (30 minutes vs. 12 hours) and energy use.

Bio-based solvents (e.g., cyclopentyl methyl ether) offer lower toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.